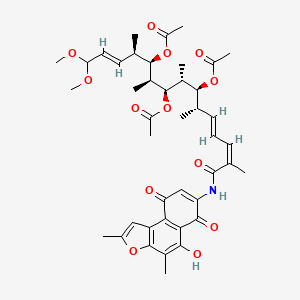
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S is a complex organic compound with a molecular formula of C40H47NO12 and a molecular weight of 733.8 g/mol . This compound is a derivative of rifamycin, a well-known antibiotic used primarily to treat bacterial infections, including tuberculosis and leprosy.
化学反応の分析
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S has several scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical properties and reactivity of rifamycin derivatives.
Biology: It is used in studies to understand the biological activity and mechanism of action of rifamycin antibiotics.
Medicine: It is investigated for its potential therapeutic effects against bacterial infections, particularly those caused by antibiotic-resistant strains.
Industry: It may be used in the development of new antibiotics and other pharmaceutical products.
作用機序
The mechanism of action of 21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S involves inhibiting bacterial RNA synthesis by binding to the beta subunit of RNA polymerase. This binding prevents the elongation of the RNA chain, thereby inhibiting bacterial growth and replication . The molecular targets and pathways involved include the RNA polymerase enzyme and the transcription process in bacteria.
類似化合物との比較
21,23-Diacetyl-27,28-didehydro-12-dehydroxy-27-demethoxy-12,19-dideoxy-11,28,29-trihydro-29-dimethoxyrifamycin S is unique among rifamycin derivatives due to its specific structural modifications, which may confer different biological activities and pharmacokinetic properties. Similar compounds include:
Rifamycin B: Another rifamycin derivative with similar antibiotic properties.
Rifampicin: A widely used antibiotic for treating tuberculosis and leprosy.
Rifabutin: An antibiotic used to treat mycobacterial infections.
These compounds share a common core structure but differ in their functional groups and specific modifications, which can affect their efficacy, spectrum of activity, and pharmacokinetics.
特性
CAS番号 |
172097-91-5 |
|---|---|
分子式 |
C42H53NO13 |
分子量 |
779.9 g/mol |
IUPAC名 |
[(2Z,4E,6S,7S,8R,9R,10S,11R,12R,13E)-9,11-diacetyloxy-1-[(5-hydroxy-2,4-dimethyl-6,9-dioxobenzo[e][1]benzofuran-7-yl)amino]-15,15-dimethoxy-2,6,8,10,12-pentamethyl-1-oxopentadeca-2,4,13-trien-7-yl] acetate |
InChI |
InChI=1S/C42H53NO13/c1-20(38(54-27(8)44)25(6)40(56-29(10)46)26(7)39(55-28(9)45)21(2)16-17-33(51-11)52-12)14-13-15-22(3)42(50)43-31-19-32(47)34-30-18-23(4)53-41(30)24(5)36(48)35(34)37(31)49/h13-21,25-26,33,38-40,48H,1-12H3,(H,43,50)/b14-13+,17-16+,22-15-/t20-,21+,25+,26-,38-,39+,40+/m0/s1 |
InChIキー |
XSQSOUIVSQQXKE-GZAOQJLCSA-N |
異性体SMILES |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)/C(=C\C=C\[C@H](C)[C@@H]([C@@H](C)[C@H]([C@@H](C)[C@@H]([C@H](C)/C=C/C(OC)OC)OC(=O)C)OC(=O)C)OC(=O)C)/C)O)C |
正規SMILES |
CC1=CC2=C(O1)C(=C(C3=C2C(=O)C=C(C3=O)NC(=O)C(=CC=CC(C)C(C(C)C(C(C)C(C(C)C=CC(OC)OC)OC(=O)C)OC(=O)C)OC(=O)C)C)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















